molecular formula C21H20FN3O3 B1678503 PK14105 CAS No. 107257-28-3

PK14105

Cat. No.: B1678503
CAS No.: 107257-28-3
M. Wt: 381.4 g/mol
InChI Key: GXXKDYZSBGOJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PK14105 is a biologically evaluated compound serving as a potential radioligand for Positron Emission Tomography (PET) studies of Peripheral-Type Benzodiazepine Binding Sites (PBBS), now more commonly known as the 18 kDa Translocator Protein (TSPO) . The translocator protein is an outer mitochondrial membrane protein that is markedly upregulated in activated microglia and macrophages under various pathological conditions, making it a crucial biomarker for imaging "neuroinflammation" and active brain disease . This compound has been investigated for its specific in vivo binding to TSPO in areas of neuronal damage, such as excitotoxic striatal lesions and ischemic brain regions, where it accumulates in the lesioned tissue, providing a specific signal that can differentiate damaged areas from healthy brain . Its research value is significant for studying glioma, multiple sclerosis, Alzheimer's disease, and other CNS pathologies characterized by microglial activation . Furthermore, this compound has been utilized as a photoaffinity ligand in autoradiographic studies to map the cellular distribution of omega-3 (peripheral-type benzodiazepine) binding sites, revealing their association with reactive glial cells and macrophages in diseased states . Beyond diagnostic imaging, research into TSPO ligands like this compound also explores their role in modulating cellular functions, including steroid synthesis and immunomodulation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound for in vitro binding assays, autoradiography, and the development of novel PET imaging techniques for neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKDYZSBGOJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910274
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107257-28-3
Record name PK 14105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PK-14105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Pk14105

Binding Characteristics of PK14105 to TSPO/PBR

The interaction of this compound with TSPO/PBR has been a key area of research, providing insights into the nature of the binding site and the protein itself.

Ligand Affinity and Selectivity Profile

This compound is characterized by its binding affinity for TSPO/PBR. Studies using radioligand binding assays have demonstrated that this compound binds to TSPO sites. researchgate.netrug.nl While the exact affinity (Kd or Ki values) of this compound can vary depending on the experimental conditions and tissue source, it is recognized as a ligand that interacts with TSPO. researchgate.netrug.nl The selectivity of this compound lies in its preferential binding to TSPO compared to the central benzodiazepine (B76468) receptor (CBR), which is associated with the GABAA receptor. researchgate.netnih.gov This selectivity profile makes this compound a valuable tool for distinguishing TSPO-mediated effects from those mediated by CBR.

Competitive Binding Interactions with Other TSPO/PBR Ligands (e.g., PK11195, Ro5-4864)

This compound engages in competitive binding interactions with other known TSPO ligands, such as PK11195 and Ro5-4864. genecards.orgrug.nlgoogle.comacs.orgnih.govmdpi.com PK11195, an isoquinoline (B145761) carboxamide derivative like this compound, is a widely used and considered a gold standard radiotracer for TSPO imaging. acs.orguc.pt Ro5-4864 (4'-chlorodiazepam) is another ligand that binds to TSPO, although its affinity can vary across species. rug.nlnih.govacs.org Competitive binding experiments demonstrate that this compound can displace the binding of radiolabeled PK11195 and Ro5-4864 to TSPO, indicating that these ligands share overlapping or allosterically linked binding sites on the protein. genecards.orgrug.nlgoogle.comacs.orgnih.govmdpi.com

Data on competitive binding can be presented in tables showing the displacement of a radiolabeled ligand (e.g., [³H]PK11195 or [³H]Ro5-4864) by increasing concentrations of this compound, typically expressed as IC₅₀ values.

Stereospecificity in this compound Binding to TSPO

The binding of certain ligands to TSPO can exhibit stereospecificity. While the stereospecificity of this compound binding itself is not extensively detailed in the provided context, related studies on isoquinoline carboxamides like PK11195 have shown stereoselective binding. For instance, the (R)-enantiomer of PK11195 has demonstrated superior binding affinity compared to the (S)-enantiomer. acs.org Given that this compound is a derivative of PK11195, it is plausible that its interaction with TSPO may also involve some degree of stereospecificity, although specific data for this compound enantiomers would be required to confirm this. Studies using stereoisomers of related compounds have shown differential displacement of TSPO ligands, highlighting the potential for stereospecific interactions at the TSPO binding site. researchgate.net

Identification and Characterization of the this compound Binding Site

The use of this compound, particularly in its radiolabeled form, has been crucial in identifying and characterizing the protein component responsible for TSPO/PBR binding.

Photoaffinity Labeling and Subsequent Protein Identification Using this compound

Photoaffinity labeling is a technique that uses a photoreactive ligand to covalently label its binding site upon photoactivation. genecards.orgnih.govidentifiers.orgresearchgate.net Radiolabeled this compound ([³H]this compound), which contains a photoreactive group, has been successfully used as a photoaffinity label for TSPO/PBR. genecards.orgresearchgate.netnih.govidentifiers.orgresearchgate.netdntb.gov.ua Upon UV irradiation, [³H]this compound covalently binds to the protein at or near its binding site. Subsequent analysis, typically involving SDS-PAGE and autoradiography, reveals a specifically labeled protein band with an approximate molecular weight of 18 kDa. genecards.orgresearchgate.netnih.govidentifiers.orgdntb.gov.uadtic.mil This 18 kDa protein was identified as the core component of the peripheral benzodiazepine receptor, now known as TSPO. genecards.orgresearchgate.netnih.govidentifiers.org Photoaffinity labeling with [³H]this compound in different species and tissues confirmed the conserved nature of this 18 kDa protein as the primary binding site for isoquinoline carboxamides. genecards.orgresearchgate.netnih.govidentifiers.org

Subunit Composition of the TSPO/PBR Complex and this compound Interaction (e.g., 18 kDa protein, Voltage-Dependent Anion Channel (VDAC), Adenine (B156593) Nucleotide Carrier (ADC))

The 18 kDa protein identified by photoaffinity labeling with this compound is the central subunit of a larger protein complex located in the outer mitochondrial membrane. researchgate.netgenecards.orgresearchgate.networktribe.comresearchgate.netgoogle.commdpi.comdtic.milmdpi.comresearchgate.netresearchgate.net This multimeric complex is suggested to include the 18 kDa TSPO protein itself, the Voltage-Dependent Anion Channel (VDAC, approximately 32 kDa), and the Adenine Nucleotide Translocator (ANT, approximately 30 kDa, also referred to as Adenine Nucleotide Carrier or ADC). researchgate.netgenecards.orgresearchgate.networktribe.comgoogle.commdpi.comdtic.milmdpi.comresearchgate.netresearchgate.net These proteins are thought to interact at the contact sites between the inner and outer mitochondrial membranes and are components of the mitochondrial permeability transition pore (MPTP). researchgate.netresearchgate.netgoogle.commdpi.comresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4828
PK111954827
Ro5-48642754
Diazepam3016
Clonazepam2793
Flunitrazepam3371
Alpidem2081
Zolpidem5707
Protoporphyrin IX4955
Cholesterol5997
Heme176087
Pregnenolone5843
FGIN-1-275325609
AC-521611357514
DAA1106100000016
DPA-71311169319
SSR18057511708121
Vinpocetine6001
CLINME135404500

Interactive Data Tables

While specific quantitative data (like precise Kd or IC50 values for this compound across various conditions) were not consistently provided in a format suitable for direct extraction into interactive tables within the search results, the text describes competitive binding. A conceptual interactive table based on the described competitive binding could illustrate the principle:

Conceptual Competitive Binding Data (Illustrative)

Competing LigandRadioligandTissue SourceEffect on Binding
This compound[³H]PK11195VariousDisplacement
This compound[³H]Ro5-4864VariousDisplacement
PK11195[³H]this compoundVariousDisplacement
Ro5-4864[³H]this compoundVariousDisplacement

Another conceptual table could represent the protein identification via photoaffinity labeling:

Conceptual Photoaffinity Labeling Data (Illustrative)

Photoaffinity LabelDetected Protein Size (kDa)Technique
[³H]this compound~18SDS-PAGE/Autoradiography

Subcellular Localization of TSPO/PBR

The translocator protein (TSPO) is an 18 kDa protein predominantly located in the outer mitochondrial membrane (OMM). spandidos-publications.combmbreports.orgmdpi.commdpi.comwikipedia.orgmdpi.comresearchgate.net It is a highly conserved protein found in various tissues throughout the body, with particularly high concentrations in steroid-synthesizing tissues such as the adrenal glands, gonads, and brain. mdpi.comwikipedia.orgmdpi.comnih.govresearchgate.net

While the OMM is considered its primary location, studies have also provided evidence for TSPO localization in other cellular compartments, including the plasma membrane and perinuclear regions. mdpi.comnih.govresearchgate.net The presence of TSPO in these different locations may suggest distinct functions beyond those associated with mitochondria. nih.gov For instance, TSPO has been detected in the plasma membrane fraction of immune cells, including microglia. researchgate.net

Mechanisms of TSPO/PBR Modulation by this compound

This compound is a synthetic ligand that binds to TSPO. mdpi.comnih.gov The interaction of this compound with TSPO modulates the protein's activity, leading to a range of downstream cellular effects.

Role in Mitochondrial Bioenergetics and Metabolism

TSPO is intricately involved in various mitochondrial functions, including bioenergetics and metabolism. spandidos-publications.combmbreports.orgresearchgate.netnih.govexplorationpub.commdpi.commdpi.comnih.govacs.org this compound, by binding to TSPO, influences these processes.

One of the most studied functions associated with TSPO is its role in cholesterol transport across the mitochondrial membranes, a critical step in steroidogenesis. spandidos-publications.combmbreports.orgmdpi.commdpi.comwikipedia.orgnih.govacs.orgnih.gov TSPO is thought to facilitate the translocation of cholesterol from the OMM to the inner mitochondrial membrane (IMM), where it is converted into pregnenolone, the precursor for all steroid hormones. spandidos-publications.commdpi.comwikipedia.orgnih.govacs.orgnih.gov While this role has been challenged by some genetic knockout studies, pharmacological evidence with ligands like this compound and Ro5-4864 supports the notion that TSPO ligands can stimulate steroidogenesis. mdpi.comnih.govnih.gov

TSPO is also linked to mitochondrial permeability transition pore (mPTP) modulation. spandidos-publications.combmbreports.orgresearchgate.netacs.orgnih.govfrontiersin.orgresearchgate.net The mPTP is a channel in the IMM whose opening can lead to mitochondrial dysfunction and cell death. bmbreports.orgfrontiersin.org The close association of TSPO with components of the mPTP, such as the voltage-dependent anion channel (VDAC) and adenine nucleotide translocase (ANT), suggests a regulatory role. researchgate.netmdpi.comacs.orgfrontiersin.orgresearchgate.netmdpi.com this compound and other TSPO ligands have been shown to modulate mPTP opening, although the directness of this interaction through TSPO remains a subject of research. mdpi.comnih.govacs.org Some studies suggest that TSPO ligands may indirectly influence mPTP by affecting oxidative stress and reactive oxygen species (ROS) production. acs.org

TSPO is involved in the generation and regulation of reactive oxygen species (ROS). spandidos-publications.combmbreports.orgresearchgate.netnih.govexplorationpub.commdpi.comnih.govfrontiersin.orgresearchgate.net TSPO activation has been linked to increased ROS levels, which can impact various cellular processes, including mPTP opening and apoptosis. spandidos-publications.comfrontiersin.orgresearchgate.netacs.org this compound's interaction with TSPO can therefore influence cellular redox balance.

Mitochondrial bioenergetics, including respiratory control and ATP synthesis, are also affected by TSPO modulation. spandidos-publications.combmbreports.orgnih.govexplorationpub.commdpi.comnih.govmdpi.combiorxiv.org Studies have shown that TSPO deficiency can lead to alterations in mitochondrial metabolic activity, including lower ATP synthesis and oxygen consumption rates. nih.govmdpi.combiorxiv.org TSPO ligands, such as PK11195 (a related compound), have been reported to increase oxygen consumption and mitochondrial numbers. nih.gov

Influence on Cellular Homeostasis and Signaling Pathways

Beyond its direct impact on mitochondrial function, TSPO modulation by ligands like this compound influences broader aspects of cellular homeostasis and signaling. spandidos-publications.comresearchgate.netnih.govexplorationpub.commdpi.commdpi.comacs.orgfrontiersin.org

TSPO is associated with the regulation of cell proliferation, differentiation, and apoptosis (programmed cell death). spandidos-publications.combmbreports.orgmdpi.comresearchgate.netnih.govexplorationpub.commdpi.commdpi.comacs.orgresearchgate.netresearchgate.net TSPO ligands have been shown to have effects on these processes, with some studies suggesting an anti-apoptotic role for TSPO ligands at certain concentrations. spandidos-publications.comnih.govresearchgate.netresearchgate.netresearchgate.net The influence on apoptosis may be linked to TSPO's interaction with mitochondrial proteins and its role in mPTP modulation and ROS production. spandidos-publications.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.netacs.org

Intracellular calcium flux and ion transport are also influenced by TSPO. spandidos-publications.combmbreports.orgresearchgate.netmdpi.commdpi.comacs.orgacs.org TSPO is thought to play a role in regulating calcium ion homeostasis, potentially by affecting mitochondrial calcium uptake through interactions with VDAC. spandidos-publications.commdpi.commdpi.com TSPO ligands have been suggested to influence calcium currents. acs.org

TSPO has been reported to interact with various intracellular signaling pathways. mdpi.comexplorationpub.comfrontiersin.orgresearchgate.net These include pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, which are involved in processes like cell survival, proliferation, migration, and inflammatory responses. nih.govexplorationpub.comresearchgate.net TSPO's mitochondrial localization also suggests a role in mitochondria-to-nucleus signaling pathways, affecting nuclear gene expression. spandidos-publications.commdpi.commdpi.comfrontiersin.org

Allosteric Interactions within the TSPO/PBR Hetero-oligomeric Complex

TSPO does not function in isolation but is part of larger protein complexes. mdpi.comresearchgate.netresearchgate.netmdpi.comacs.orgnih.govresearchgate.netmdpi.comoup.comnih.gov It is known to form hetero-oligomeric complexes with other mitochondrial proteins, most notably VDAC and ANT. mdpi.comresearchgate.netmdpi.comacs.orgresearchgate.netmdpi.com These complexes are often localized at contact sites between the OMM and IMM and are thought to be involved in facilitating the transport of molecules across these membranes. mdpi.comacs.orgresearchgate.net

The interaction of TSPO with its ligands, including this compound, can involve allosteric modulation within these hetero-oligomeric complexes. wikipedia.orgresearchgate.netresearchgate.netnih.govub.edufrontiersin.orgnih.gov Allosteric interactions occur when the binding of a ligand to one site on a protein or protein complex affects the binding or activity at another site. In the context of the TSPO complex, the binding of this compound to TSPO may influence the conformation or activity of associated proteins like VDAC or ANT, thereby modulating downstream functions such as ion transport or mPTP regulation. mdpi.comnih.gov While TSPO can exist in different oligomeric states (monomers, dimers, and higher-order oligomers), the precise influence of these states and ligand binding on allosteric interactions within hetero-oligomeric complexes requires further investigation. nih.govnih.gov

Compound Information

Compound NamePubChem CID
This compound51173 ymilab.com
TSPO
PK11195
Ro5-4864
Pregnenolone
Cholesterol
Protoporphyrin IX
Diazepam-binding inhibitor (DBI)
VDAC
ANT
CYP11A1
StAR
PRAX-1
PAP7
ATP
ROS
Cytochrome c
Bax
Bak
Bcl-2
Bcl-xL
Hexokinase (HK)
PKA
ACBD3
PI3K
AKT
mTOR
MAPK
ERK
NF-κB

Data Tables

Based on the information gathered, a representative data table illustrating the effects of TSPO ligands (including this compound where data is available or inferred from related ligands like PK11195) on mitochondrial and cellular functions could be structured as follows. Note that specific quantitative data for this compound across all these parameters was not consistently available in the provided search results, so this table represents the types of data and findings discussed.

Function/ProcessEffect of TSPO Ligands (e.g., this compound)Supporting Evidence/NotesSource Indices
Cholesterol TransportStimulationFacilitates translocation to IMM for steroidogenesis. spandidos-publications.commdpi.comwikipedia.orgnih.govacs.orgnih.gov1, 3, 4, 6, 17, 27
SteroidogenesisStimulationLeads to increased production of steroid hormones like pregnenolone. spandidos-publications.commdpi.comwikipedia.orgmdpi.comacs.orgnih.gov1, 3, 6, 17, 19, 27
Mitochondrial Permeability Transition Pore (mPTP)ModulationInfluence on opening, potentially indirectly via ROS. spandidos-publications.combmbreports.orgresearchgate.netacs.orgnih.govfrontiersin.orgresearchgate.netacs.org1, 2, 6, 10, 16, 21, 24, 27
Reactive Oxygen Species (ROS) ProductionInfluenceLinked to increased ROS levels upon activation. spandidos-publications.combmbreports.orgresearchgate.netnih.govexplorationpub.commdpi.comnih.govfrontiersin.orgresearchgate.netacs.org1, 2, 7, 10, 15, 16, 21, 22, 24, 25
Mitochondrial RespirationModulationCan increase oxygen consumption rates. spandidos-publications.combmbreports.orgnih.govexplorationpub.comnih.govacs.orgbiorxiv.org1, 2, 7, 18, 22, 25, 27
ATP SynthesisModulationCan increase mitochondrial ATP synthesis. nih.govmdpi.combiorxiv.org18, 25, 28
Cell ProliferationInfluenceAssociated with regulation of cell growth. spandidos-publications.combmbreports.orgmdpi.comresearchgate.netexplorationpub.commdpi.commdpi.comacs.orgresearchgate.net1, 2, 7, 8, 15, 16, 19, 20, 27
ApoptosisModulationCan exhibit anti-apoptotic effects. spandidos-publications.combmbreports.orgmdpi.comresearchgate.netnih.govexplorationpub.commdpi.commdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.net1, 2, 7, 8, 15, 16, 19, 20, 21, 25, 27, 33
Intracellular Calcium FluxInfluenceAffects calcium homeostasis, potentially via VDAC. spandidos-publications.combmbreports.orgresearchgate.netmdpi.commdpi.comacs.orgacs.org1, 2, 15, 16, 19, 24, 27
Ion TransportInfluenceSuggested to influence ion currents. researchgate.netacs.orgacs.org16, 24, 27
Signaling PathwaysInteractionModulates pathways like PI3K/AKT/mTOR, MAPK/ERK, NF-κB. mdpi.comnih.govexplorationpub.comfrontiersin.orgresearchgate.net7, 8, 9, 10, 25
Mitochondria-to-Nucleus SignalingInvolvementAffects nuclear gene expression. spandidos-publications.commdpi.commdpi.comfrontiersin.org1, 3, 8, 10

Pk14105 As a Radioligand in Molecular Imaging Research

Radiosynthesis of PK14105 Analogues for Positron Emission Tomography (PET)

The development of radiolabeled this compound analogues is crucial for its application in PET imaging. PET requires the use of radionuclides that emit positrons, such as fluorine-18 (B77423) ([18F]) or carbon-11 (B1219553) ([11C]). mdpi.com The longer half-life of [18F] (109.8 min) compared to [11C] (20.4 min) offers advantages for radiopharmaceutical distribution and allows for longer imaging protocols. mdpi.com

[18F]this compound Radiosynthesis Methodology

A method has been developed for labeling this compound with no-carrier-added (NCA) fluorine-18. nih.gov This method involves treating the 2-chloro-analogue of this compound with cyclotron-produced NCA [18F]fluoride in dimethyl sulphoxide, using rubidium carbonate as a base, at 140°C for 20 minutes. nih.gov Purification of the resulting [18F]this compound is achieved through a two-step process: separation on a reverse phase Sep-Pak followed by high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. nih.gov This method yields chemically and radiochemically pure product with a specific activity of approximately 7.4 GBq/µmol (200 mCi/µmol), decay-corrected to the end of radionuclide production. nih.gov The radiosynthesis typically requires 210 minutes and provides a radiochemical yield of 10-20%, decay-corrected to the end of radionuclide production. nih.gov

Comparative Analysis with [11C]PK11195 and Other First-Generation TSPO Radioligands

[11C]PK11195 is considered the prototypical TSPO radioligand and has been widely used for in vivo TSPO imaging with PET. mdpi.com However, [11C]PK11195 has several limitations, including a high level of nonspecific binding, a non-optimal signal-to-noise ratio, high plasma protein binding, and low brain permeability, which complicate its quantification and limit its sensitivity in detecting brain disorders. mdpi.comscirp.orgresearchgate.net

[18F]this compound is a close analogue of [11C]PK11195. researchgate.netmdpi.com Studies have compared the performance of [18F]this compound with [11C]PK11195 in animal models. Some evaluations in rat models of neuroinflammation have shown that [18F]this compound performs as well as [11C]PK11195 when examined ex vivo by microdissection of the brain. snmjournals.org [18F]this compound is described as having comparable lipophilicity, selectivity, and affinity for TSPO as PK11195. rug.nl

The search for alternative TSPO ligands has led to the investigation of over 40 new compounds. snmjournals.org While some newer generation radioligands like [18F]DPA-714 have shown improved performance compared to [11C]PK11195 in terms of higher ratio of ipsilateral to contralateral uptake and higher binding potential in rat models of neuroinflammation, nih.gov [18F]this compound was among the earlier fluorine-18 labeled TSPO ligands assessed. researchgate.net

Preclinical Evaluation of [18F]this compound in Animal Models

Preclinical studies have evaluated the binding characteristics of [18F]this compound in animal models. nih.govresearchgate.netsnmjournals.org [18F]this compound has been shown to bind avidly to sites associated with kainic acid-induced unilateral lesions in rat striata. nih.govresearchgate.net This binding was specifically blocked by pre-dosing the rats with PK11195, providing evidence for specific binding to TSPO. nih.govresearchgate.net These results suggest that [18F]this compound has potential for studying phenomena associated with TSPO in vivo using PET. nih.gov However, [18F]this compound has primarily been evaluated in rat models of brain ischemic lesions and has not yet progressed to human evaluation. researchgate.netresearchgate.net

Applications of this compound in Neuroinflammation Research

Neuroinflammation, characterized by the activation of glial cells, particularly microglia, plays a central role in the pathogenesis and progression of various CNS disorders. mdpi.comrug.nlnih.gov TSPO is significantly upregulated in activated microglia and astrocytes, making it a target for imaging neuroinflammation. mdpi.com

Imaging Microglial Activation in Central Nervous System Disorders

This compound, through its radiolabeled analogue [18F]this compound, has been investigated for imaging microglial activation in the context of CNS disorders. Microglial activation is a key component of neurodegenerative disease processes and is associated with both neurotoxic and neuroprotective effects. nih.gov TSPO PET imaging allows for the non-invasive visualization and quantification of this inflammatory process in vivo. nih.govnih.gov

While [11C]PK11195 has been used to detect neuroinflammation in various neurological diseases, including multiple sclerosis, Parkinson's disease, and encephalitis, rug.nl [18F]this compound, as a TSPO ligand, holds potential for imaging the increased TSPO expression associated with microglial activation in conditions such as Alzheimer's disease, multiple sclerosis, ischemic stroke, Huntington's disease, traumatic brain injury, and malignant CNS neoplasms. nih.govresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov The ability to image microglial activation with TSPO radioligands like [18F]this compound can provide insights into the inflammatory component of these diverse neurological conditions. mdpi.comnih.gov

Utility in Assessing Disease Progression and Monitoring Therapeutic Efficacy

Imaging TSPO expression with radioligands like this compound offers a means to monitor the course of neuroinflammatory diseases and assess the effectiveness of therapeutic interventions. rug.nlnih.govcore.ac.uk Since neuroinflammation is a common characteristic of many neurological diseases and plays a role in their progression, rug.nlnih.gov tracking changes in TSPO binding can serve as a surrogate marker for disease activity. rug.nl

Studies using TSPO PET imaging with other radioligands have demonstrated its utility in monitoring disease progression and therapy response in neurodegenerative disorders. rug.nl While specific detailed research findings on the utility of [18F]this compound itself for assessing disease progression or monitoring therapeutic efficacy in humans were not extensively found, the principle of TSPO imaging, for which this compound is a ligand, is well-established for these applications in preclinical and clinical research using other TSPO radiotracers. rug.nlnih.govcore.ac.uk The ability of TSPO ligands to visualize activated microglia suggests their potential in providing more sensitive and earlier detection of chronic CNS disorders and for monitoring patient response to treatment. core.ac.uk

Autoradiographic Studies Employing this compound in CNS Tissues

Autoradiography has been a crucial technique in the early investigation of TSPO distribution in central nervous system (CNS) tissues. This method allows for the visualization and assessment of radioligand binding in tissue sections with high spatial resolution. Studies using radiolabeled TSPO ligands, such as [³H]this compound and [³H]PK11195, have provided evidence that TSPO levels are associated with gliosis in areas of neurodegeneration. nih.gov These ex vivo studies using autoradiography established that TSPO ligands could differentiate between brain tumors and normal brain tissue, with ligand uptake appearing proportional to tumor aggressiveness, cell proliferation, and grade in some models. google.com

Early studies utilizing the photoaffinity ligand [³H]this compound were employed to covalently modify peripheral-type benzodiazepine (B76468) binding sites in rat adrenal mitochondrial preparations, aiding in the purification and identification of the binding site protein, referred to as PKBS, with a molecular weight of approximately 17,000. acs.org

Applications of this compound in Oncology Research

Elevated TSPO expression is frequently observed in various types of cancer, suggesting its potential as a molecular imaging target in oncology. nih.govmdpi.comgoogle.com this compound, as a TSPO-targeting radioligand, has been explored for its application in imaging TSPO expression in different cancers. google.comfishersci.figlpbio.com

TSPO is overexpressed in a range of cancers, including gliomas, breast cancer, colorectal cancer, and prostate cancer. nih.govmdpi.comgoogle.com This elevated expression in tumor tissue compared to normal tissue forms the basis for using TSPO-targeted radioligands like this compound for cancer imaging. google.commdpi.com

In gliomas, TSPO expression is particularly high, especially in high-grade tumors, and correlates with tumor aggressiveness. explorationpub.commdpi.com While much of the early imaging in gliomas utilized [¹¹C]PK11195, the potential of fluorine-18 labeled analogues like [¹⁸F]this compound for PET imaging of brain tumors has been recognized. nih.govgoogle.com

Studies have also indicated elevated TSPO levels in breast, colorectal, and prostate cancer. mdpi.comgoogle.com This association suggests the potential utility of TSPO PET ligands for imaging these malignancies. google.com For instance, TSPO expression has been observed in colorectal cancer cells, and studies have investigated inhibiting their proliferation by reducing TSPO/VDAC expression. mdpi.commedchemexpress.com In prostate cancer, TSPO has been suggested as a useful biomarker, and TSPO-targeting PET ligands are being investigated to improve detectability and characterization. nih.gov

Elevated TSPO expression has been shown to correlate with aggressive tumor phenotypes, cellular proliferation, and tumor grade in various cancers, including glioma, breast cancer, colorectal cancer, and brain tumors. google.com This correlation suggests that imaging TSPO expression could provide insights into the biological characteristics and progression of tumors. google.comexplorationpub.com For example, in gliomas, TSPO overexpression is linked to tumor progression, invasion, and resistance to chemotherapy. explorationpub.com

Given its upregulation in various cancers and its correlation with tumor aggressiveness and progression, TSPO expression, as visualized by radioligands like this compound, holds potential as a diagnostic and prognostic molecular imaging biomarker. google.comexplorationpub.com TSPO-targeted imaging agents have demonstrated specificity and sensitivity for detecting certain cancers, positioning TSPO as a promising marker for diagnosis and monitoring. explorationpub.com Clinically, TSPO levels have been shown to predict metastatic potential, disease progression, and diminished survival in patients with breast, oral, colorectal, and brain tumors. google.com

Correlation with Tumor Phenotypes and Disease Progression

Limitations and Future Directions in this compound Radioligand Research

Despite its potential, the use of this compound and other first-generation TSPO radioligands like PK11195 in molecular imaging research has been associated with several limitations. These challenges have driven the development of subsequent generations of TSPO ligands. wikipedia.orgnli.org.iluni.lu

Challenges Related to Non-Specific Binding and Signal-to-Noise Ratio in Imaging Studies

A significant challenge encountered with early TSPO radioligands, including PK11195 and its derivatives like this compound, is a relatively high level of non-specific binding. wikipedia.orgwikipedia.orgresearchgate.netuni.lu Non-specific binding refers to the radioligand binding to sites other than the target protein (TSPO), which can contribute to background signal in PET images. This high non-specific binding can lead to a poor signal-to-noise ratio (SNR), making it difficult to accurately quantify specific TSPO binding, especially in regions with low TSPO expression. researchgate.netuni.lu A low SNR means that the true signal from TSPO binding is harder to distinguish from random noise in the image, potentially obscuring subtle changes in TSPO density associated with disease or inflammation. nih.govuni-freiburg.dedntb.gov.ua The low ratio of specific to non-specific binding of [¹¹C]PK11195 in the brain has been suggested as a reason why the impact of genetic polymorphisms on its binding was initially overlooked. uni.lu

Implications of Genetic Polymorphisms (e.g., rs6971 Single Nucleotide Polymorphism) on this compound Binding and Interpretation

A major factor complicating the interpretation of TSPO PET imaging studies, particularly with second-generation ligands, is the presence of a common single nucleotide polymorphism (SNP) in the TSPO gene, specifically rs6971. wikipedia.orgnli.org.iluni.luki.senih.gov This polymorphism leads to different TSPO binding affinities among individuals, categorizing them as high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). ki.se While the prototypical first-generation ligand [¹¹C]PK11195 shows limited sensitivity to the rs6971 polymorphism and binds with similar affinity across different genotypes, many second-generation ligands exhibit significantly reduced binding in individuals with the low-affinity allele. wikipedia.orguni.luki.se this compound, being a derivative of PK11195, might be expected to share some of its parent compound's characteristics, but the specific impact of rs6971 on this compound binding needs careful consideration in research studies to ensure accurate data interpretation. The variable binding affinity due to this polymorphism introduces inter-subject variability, making direct comparisons of TSPO binding levels between individuals with different genotypes challenging. ki.senih.gov

Comparative Studies and Development of Subsequent Generations of TSPO Ligands

The limitations of first-generation TSPO radioligands like PK11195, including high non-specific binding and challenges with quantification, spurred the development of second and third generations of TSPO ligands. wikipedia.orgnli.org.iluni.lu These newer ligands, such as [¹¹C]DPA-713, [¹⁸F]DPA-714, [¹¹C]PBR28, and [¹⁸F]GE-180, were designed to overcome these drawbacks by exhibiting enhanced affinity for TSPO, reduced lipophilicity, and improved specific binding signals. wikipedia.orgnli.org.il

Comparative studies have evaluated the performance of these newer ligands against PK11195 and its derivatives. For instance, [¹⁸F]this compound was found to perform as well as [¹¹C]PK11195 in certain rat models of neuroinflammation when examined ex vivo. wikipedia.org However, newer ligands like [¹¹C]PBR28 have demonstrated significantly higher levels of specific binding in the brain compared to ¹¹C-PK11195 in some preclinical studies. uni.lu

Broader Research Implications and Future Directions for Pk14105 Studies

Elucidating Endogenous Ligands and Their Interaction with TSPO/PBR

PK14105 has played a crucial role in the study of endogenous ligands that interact with TSPO. By competing with or being displaced by endogenous molecules, this compound binding assays have helped identify potential natural ligands for the receptor. Several endogenous molecules have been proposed to bind TSPO, including cholesterol, porphyrins (such as protoporphyrin IX), and the polypeptide diazepam-binding inhibitor (DBI) nih.govbmbreports.orgworktribe.comnih.govresearchgate.netsemanticscholar.org.

Studies using this compound have provided insights into the binding characteristics of these endogenous ligands. For instance, cholesterol is known to bind to TSPO with nanomolar affinity, and this interaction involves a specific cholesterol recognition sequence located at the C-terminal end of transmembrane helix 5 of TSPO bmbreports.orgnih.govsemanticscholar.org. While substantial literature describes cholesterol binding, the physiological relevance of DBI and porphyrins as endogenous ligands is less understood worktribe.com. DBI, a polypeptide, binds to TSPO with micromolar affinity and is found in glial cells and steroidogenic tissues worktribe.combiorxiv.org. This compound, as a high-affinity synthetic ligand, is used in binding studies to characterize the interaction of these endogenous substances with TSPO, helping to define their potential roles in regulating TSPO function.

Understanding the Physiological and Pathophysiological Roles of TSPO/PBR in Health and Disease States

This compound has been instrumental in exploring the diverse physiological and pathophysiological roles attributed to TSPO. TSPO is widely distributed in various peripheral organs and is highly expressed in steroid-producing tissues, where its most widely accepted role is in facilitating the translocation of cholesterol to the inner mitochondrial membrane, a rate-limiting step in steroidogenesis nih.govworktribe.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. This compound and other TSPO ligands have been used in studies to investigate the link between TSPO and steroid hormone production in various cell types researchgate.netresearchgate.net.

Beyond steroidogenesis, TSPO has been implicated in numerous other cellular processes, including immunomodulation, mitochondrial metabolism and respiration, apoptosis, cell proliferation and differentiation, porphyrin transport, and heme biosynthesis nih.govworktribe.commdpi.comresearchgate.netresearchgate.net. Altered TSPO expression, often assessed using ligands like this compound (particularly in its radiolabeled form, [11C]-PK11195, a closely related ligand), has been observed in a wide range of disease states nih.govmdpi.comresearchgate.net. These include neuroinflammation, various neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases), multiple sclerosis, psychiatric conditions, and cancer nih.govworktribe.commdpi.comresearchgate.netresearchgate.netacs.org.

This compound binding has been used as a marker for microglial activation in the brain, indicating neuroinflammation nih.govresearchgate.netmdpi.com. Increased binding of TSPO ligands, including those structurally related to this compound, has been observed in areas of CNS pathology nih.govmdpi.com. However, it is important to note that while TSPO expression is often upregulated in activated glial cells, particularly microglia, the precise role of TSPO itself in neuroinflammation and the interpretation of increased ligand binding in this context are still areas of active research and discussion nih.govbmbreports.orgnih.govmdpi.com. Studies using this compound continue to contribute to understanding the complex involvement of TSPO in these diverse physiological and pathological contexts.

Here is a summary of some physiological and pathophysiological roles associated with TSPO, where studies using ligands like this compound have provided insights:

Physiological/Pathophysiological RoleAssociated Processes/ConditionsInsights from this compound/TSPO Ligand Studies
SteroidogenesisCholesterol transport to mitochondria, synthesis of steroid hormones (e.g., pregnenolone)This compound and related ligands used to study the role of TSPO in promoting steroid hormone production in steroidogenic cells. nih.govresearchgate.netresearchgate.net
NeuroinflammationMicroglial activation, response to CNS injury and disordersRadiolabeled this compound (and PK11195) used as a PET imaging biomarker for increased TSPO expression in activated glial cells. nih.govresearchgate.netmdpi.com
Neurodegenerative DiseasesAlzheimer's disease, Parkinson's disease, Multiple SclerosisIncreased TSPO ligand binding observed in affected brain regions, suggesting involvement of TSPO in disease progression or neuroinflammatory response. nih.govmdpi.comresearchgate.netacs.org
Psychiatric DisordersAnxiety disorders, schizophrenia, panic disorder, PTSD, OCDAltered TSPO expression/ligand binding noted in certain conditions; TSPO ligands explored for potential therapeutic effects. worktribe.comresearchgate.netmdpi.comacs.org
CancerTumor growth, proliferationTSPO is upregulated in various cancerous tissues; ligands studied for potential roles in tumor biology. worktribe.commdpi.comresearchgate.netacs.org
Mitochondrial FunctionRespiration, apoptosis, mitochondrial permeability transition pore (mPTP)TSPO ligands have been used to investigate TSPO's influence on mitochondrial processes, though its direct role in mPTP is debated. nih.govworktribe.comnih.govresearchgate.netnih.gov
ImmunomodulationRegulation of immune responsesTSPO has been linked to immunomodulatory effects, with ligands potentially influencing these processes. nih.govworktribe.com

This compound as a Tool for Investigating Protein-Protein Interactions within the TSPO Complex

TSPO is believed to exist not only as a monomer or homomultimer but also to form complexes with other mitochondrial proteins, particularly at the contact sites between the outer and inner mitochondrial membranes nih.govnih.govsemanticscholar.orgresearchgate.net. These interactions are thought to be important for its function, especially in cholesterol transport and steroidogenesis. Proteins proposed to associate with TSPO include the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide carrier (ANT), which are components of the mitochondrial permeability transition pore (mPTP) nih.govnih.govresearchgate.net.

This compound, particularly in its photoaffinity labeling form (e.g., [3H]this compound), has been utilized to investigate these protein-protein interactions. Photoaffinity labeling involves using a ligand that, upon activation (typically by UV light), can covalently cross-link to proteins in close proximity to its binding site nsf.govmdpi.com. By using radiolabeled this compound as a photoaffinity probe, researchers can label TSPO itself and potentially identify interacting proteins that are near the ligand binding domain when the complex is formed nih.govnih.gov. Early studies using [3H]this compound photoaffinity labeling identified an 18 kDa peptide as the ligand binding domain of TSPO nih.govnih.gov. While this primarily confirmed the identity of TSPO, advancements in proteomic techniques combined with photoaffinity labeling using TSPO ligands could potentially be used to map the protein environment around the TSPO binding site and identify interacting partners within the mitochondrial membrane.

Q & A

Q. What is the primary application of PK14105 in neuroimaging studies?

this compound is a radioligand for positron emission tomography (PET) studies targeting peripheral benzodiazepine binding sites (PBBS) receptors. It is used to investigate neuroinflammatory processes and lesion localization due to its ability to cross the blood-brain barrier and exhibit selective retention in damaged neural tissues, as observed in rat models with unilaterally lesioned striata .

Methodological Insight:

  • Experimental Models : Use rodents with surgically or chemically induced striatal lesions.
  • Imaging Protocol : Administer this compound intravenously; monitor radioactivity retention via PET scans at timed intervals (e.g., 15–60 minutes post-injection).
  • Controls : Compare lesioned striatum with unlesioned regions (e.g., cerebellar vermis) to validate specificity .

Q. What experimental design considerations are critical for this compound-based PET studies?

Key parameters include:

  • Animal Models : Rats with unilateral striatal lesions to assess differential uptake .
  • Dosage : Optimize ligand concentration to balance signal intensity and receptor saturation (e.g., 1–5 nmol/kg) .
  • Validation : Use autoradiography or competitive binding assays with unlabeled ligands (e.g., PK11195) to confirm specificity .
ParameterExample Value/ModelReference
Animal ModelRats with 6-OHDA-induced lesions
This compound Dosage2 nmol/kg (IV)
Control ComparisonUnlesioned striatum

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound binding affinity data across studies?

Q. How does this compound’s receptor specificity vary across tissue types (e.g., brain vs. salivary glands)?

this compound inhibits calcium channel ligands and co-transporters in salivary glands, suggesting off-target effects. To assess specificity:

  • Cross-Reactivity Assays : Test this compound against non-neural tissues (e.g., salivary gland homogenates) using radioligand displacement .
  • Comparative Studies : Contrast binding kinetics in neural vs. non-neural tissues using saturation analysis .

Q. What methodological frameworks (e.g., FINER, PICO) are suitable for formulating this compound research questions?

  • PICO Framework :
  • Population : Rodent models with neuroinflammatory lesions.
  • Intervention : this compound PET imaging.
  • Comparison : Healthy tissue or alternative ligands (e.g., PK11195).
  • Outcome : Quantify lesion-to-background uptake ratios .
    • FINER Criteria : Ensure questions are Feasible (e.g., accessible animal models), Novel (e.g., unexplored tissue types), and Relevant (e.g., advancing neuroimaging protocols) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound binding experiments?

  • Detailed Protocols : Document ligand preparation (e.g., purity ≥99.9%), storage conditions (e.g., DMSO stock solutions at -80°C), and photolabeling procedures .
  • Reference Standards : Include internal controls (e.g., cold PK11195 for competitive inhibition) in every assay .
  • Data Sharing : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material submission, including raw autoradiography data .

Q. What statistical methods are recommended for analyzing this compound PET data?

  • Time-Activity Curves : Model ligand uptake and clearance kinetics using nonlinear regression.
  • Scatchard Plots : Calculate receptor density (Bmax) and affinity (Kd) from saturation binding experiments .
  • ANOVA : Compare lesion vs. control uptake values with post-hoc corrections for multiple comparisons .

Cross-Disciplinary Applications

Q. Can this compound be adapted for studying non-neural systems (e.g., endocrine or immune tissues)?

Preliminary evidence shows this compound’s interaction with salivary gland receptors . To explore broader applications:

  • Tissue-Specific Binding Assays : Screen for PBBS expression in endocrine organs (e.g., adrenal glands) via immunohistochemistry.
  • Functional Studies : Assess ligand effects on hormone secretion or immune cell activation .

Ethical & Practical Considerations

Q. What are common pitfalls in designing this compound studies, and how can they be mitigated?

  • Pitfall : Overlooking species-specific receptor variants. Solution : Validate PBBS homology between experimental models and humans using genomic databases .
  • Pitfall : Inadequate blinding in PET data analysis. Solution : Implement double-blinded region-of-interest (ROI) quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PK14105
Reactant of Route 2
Reactant of Route 2
PK14105

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.